5-bromo-2-chloro-1-methyl-1H-Imidazole

Description

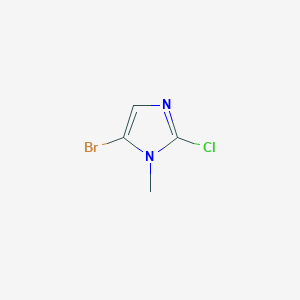

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFQXGDMGJXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Chemical Reactivity of 5 Bromo 2 Chloro 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions of Halogen Atoms

The imidazole (B134444) ring is susceptible to both electrophilic and nucleophilic attacks. thieme-connect.com The presence of halogen atoms on the imidazole ring, particularly at the C2 and C5 positions, significantly influences its reactivity towards nucleophiles.

Reactivity at Bromine and Chlorine Centers

In dihalogenated imidazoles like 5-bromo-2-chloro-1-methyl-1H-imidazole, the chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution than the bromine atom at the C5 position. pharmaguideline.com This is attributed to the electronic properties of the imidazole ring, where the C2 position is more electron-deficient and thus more readily attacked by nucleophiles. pharmaguideline.com The electron-withdrawing nature of the nitrogen atoms in the imidazole ring plays a crucial role in activating the C2 position for nucleophilic attack. pharmaguideline.com

While direct experimental data on this compound is scarce, studies on analogous compounds, such as 2-chloro-1-methyl-imidazoles, demonstrate this enhanced reactivity at the C2 position. For instance, the reaction of 2-chloromethylpyridine hydrochloride with imidazole in the presence of a strong base proceeds via nucleophilic substitution at the chloromethyl group, which is analogous to the C2 position of the imidazole ring. prepchem.com

The relative reactivity of halogens in nucleophilic aromatic substitution typically follows the trend I > Br > Cl > F, which would suggest that the bromo substituent is more reactive. However, in the context of the imidazole ring's electronics, the positional activation at C2 often overrides the inherent reactivity of the halogen.

Facilitation of Derivative Synthesis via Halogen Substitution

The differential reactivity of the halogen atoms in this compound provides a powerful tool for the selective synthesis of a wide range of derivatives. By carefully selecting the reaction conditions and the nucleophile, it is possible to target either the chlorine or the bromine atom for substitution, leading to the formation of diverse molecular architectures.

For example, a nucleophilic substitution reaction targeting the more reactive C2-chloro position could be achieved under milder conditions, leaving the C5-bromo position intact for subsequent functionalization. This stepwise approach allows for the introduction of different functional groups at specific positions on the imidazole ring, which is a key strategy in the synthesis of complex molecules for applications in medicinal chemistry and materials science. smolecule.com

Organometallic Coupling Reactions

Organometallic coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The halogenated nature of this compound makes it an ideal substrate for a variety of these reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, and it is one of the most widely used methods for the formation of C-C bonds. youtube.comtcichemicals.comlibretexts.org In the case of dihaloazoles like this compound, the regioselectivity of the Suzuki-Miyaura coupling can be controlled by the choice of the palladium catalyst. acs.orgnih.gov

Studies on dihaloimidazoles have shown that it is possible to selectively arylate at either of the C-X bonds with high selectivity. acs.orgnih.gov This catalyst-controlled regioselectivity allows for a modular approach to the synthesis of diarylazoles. acs.org For instance, one set of catalyst and reaction conditions might favor coupling at the more reactive C2-chloro position, while a different catalyst system could promote coupling at the C5-bromo position.

Table 1: Catalyst-Controlled Regioselective Suzuki Coupling of Dihaloazoles Data inferred from studies on analogous dihaloazole systems.

| Catalyst System | Halogen Position Reacted | Arylating Agent | Product |

| Pd(PPh₃)₄ / Base | C2-Chloro | Arylboronic acid | 2-Aryl-5-bromo-1-methyl-1H-imidazole |

| Pd(dppf)Cl₂ / Base | C5-Bromo | Arylboronic acid | 5-Aryl-2-chloro-1-methyl-1H-imidazole |

Heck and Other Cross-Coupling Methodologies

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples aryl or vinyl halides with alkenes. youtube.comorganic-chemistry.org This reaction is known for its high stereoselectivity, typically affording the trans isomer of the resulting alkene. organic-chemistry.org The halogenated positions of this compound can serve as effective coupling partners in Heck reactions, allowing for the introduction of alkenyl substituents onto the imidazole ring.

The choice of reaction conditions, including the palladium catalyst, base, and solvent, can influence the efficiency and selectivity of the Heck reaction. organic-chemistry.org As with the Suzuki-Miyaura coupling, it is plausible that the regioselectivity of the Heck reaction on this compound could be controlled to favor reaction at either the C2 or C5 position.

Other cross-coupling methodologies, such as the Stille, Negishi, and Kumada couplings, which utilize organotin, organozinc, and Grignard reagents, respectively, could also be applied to functionalize this compound. youtube.com Each of these methods offers a unique set of advantages in terms of functional group tolerance and reactivity.

Grignard Reagent Interactions and Related Organometallic Transformations

The interaction of Grignard reagents with dihaloimidazoles can lead to interesting and synthetically useful transformations. In a study on 2,5-dibromo-1-methyl-1H-imidazole, the use of a magnesium amide base was shown to induce a "halogen dance" reaction, where the bromine atoms undergo transposition. smolecule.com This type of reactivity highlights the potential for complex rearrangements when Grignard reagents are employed with dihaloimidazoles.

The formation of a Grignard reagent from this compound would likely occur at the more reactive bromine-bearing carbon, leading to a 5-magnesio-2-chloro-1-methyl-1H-imidazole intermediate. This organometallic species could then be trapped with various electrophiles to introduce a wide range of substituents at the C5 position.

Table 2: Potential Grignard Reagent Interactions with this compound Reactions and products are inferred from studies on analogous dihaloimidazole systems.

| Reagent | Intermediate | Electrophile | Product |

| i-PrMgCl | 5-Magnesio-2-chloro-1-methyl-1H-imidazole | CO₂ | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid |

| i-PrMgCl | 5-Magnesio-2-chloro-1-methyl-1H-imidazole | Aldehyde (R-CHO) | (2-Chloro-1-methyl-1H-imidazol-5-yl)(R)methanol |

| i-PrMgCl | 5-Magnesio-2-chloro-1-methyl-1H-imidazole | Ketone (R₂C=O) | (2-Chloro-1-methyl-1H-imidazol-5-yl)(R)₂methanol |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of substituents dramatically influences the rate and regioselectivity of these reactions. In this compound, the imidazole ring is substituted with a methyl group at the N1 position, a chloro group at the C2 position, and a bromo group at the C5 position. The only available position for substitution is the C4 carbon.

The directing effects of the existing substituents play a crucial role in the feasibility of electrophilic aromatic substitution at the C4 position. The methyl group at N1 is an activating group, increasing the electron density of the ring through an inductive effect. Conversely, the chloro and bromo groups are deactivating due to their electron-withdrawing inductive effects, which is stronger than their electron-donating resonance effect. pearson.comyoutube.com The combined deactivating effect of the two halogen atoms significantly reduces the nucleophilicity of the imidazole ring, making electrophilic substitution challenging.

Studies on related imidazole systems show that electrophilic substitution, such as nitration and sulfonation, generally occurs at the C4 or C5 position. globalresearchonline.netrsc.org For instance, the nitration of imidazole typically yields 4-nitroimidazole. rsc.org However, the presence of strong deactivating groups makes the reaction conditions for substitution on the this compound ring likely to be harsh.

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome at C4 | Rationale |

| Nitration | HNO₃/H₂SO₄ | Low to no yield | The strong deactivating effect of the bromo and chloro substituents significantly reduces the ring's nucleophilicity, making the attack by the nitronium ion (NO₂⁺) unfavorable. |

| Sulfonation | Fuming H₂SO₄ | Low to no yield | Similar to nitration, the deactivation of the ring by the halogens hinders the reaction with sulfur trioxide (SO₃). |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Not likely to occur | Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. The Lewis acid catalyst would likely coordinate with the nitrogen atoms of the imidazole ring, further deactivating it. |

Due to the strong deactivating effects of the bromo and chloro substituents, it is predicted that this compound will be highly unreactive towards common electrophilic aromatic substitution reactions at the C4 position.

Oxidation and Reduction Pathways

The oxidation and reduction of the imidazole ring can lead to a variety of products, depending on the reagents and reaction conditions.

Oxidation:

Oxidation of related halo-imidazoles often requires strong oxidizing agents. For instance, the oxidation of imidazole derivatives can be catalyzed by metal complexes. The oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield 1-methylimidazole-2-sulfonic acid. youtube.com While the target molecule does not possess a thiol group, this indicates that the imidazole ring can be oxidized under specific conditions. The presence of the C-Br and C-Cl bonds would likely influence the reaction, potentially leading to oxidative degradation of the ring under harsh conditions.

Reduction:

The reduction of the imidazole ring itself is generally difficult due to its aromatic nature. However, substituents on the ring can be reduced. In the context of this compound, the focus of reduction would be on the carbon-halogen bonds.

The reductive dehalogenation of halo-imidazoles can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals. For example, brominated imidazoles can be selectively debrominated. nih.gov The relative ease of reduction of C-Br versus C-Cl bonds suggests that the C-Br bond at the C5 position would likely be reduced preferentially over the C-Cl bond at the C2 position under controlled conditions.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents | Potential Products | Remarks |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, O₃) | Ring-opened products or imidazolones | The electron-deficient ring is expected to be resistant to mild oxidation. Harsh conditions may lead to degradation. |

| Reductive Dehalogenation | H₂/Pd-C, or reducing metals (e.g., Zn) | 2-chloro-1-methyl-1H-imidazole | The C-Br bond is generally more susceptible to reduction than the C-Cl bond. |

| Complete Reductive Dehalogenation | H₂/Pd-C (harsher conditions) | 1-methyl-1H-imidazole | Requires more forcing conditions to cleave both C-Br and C-Cl bonds. |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, and this strategy can be applied to the C4-H bond of this compound. Given the electron-deficient nature of the imidazole ring due to the two halogen substituents, transition-metal-catalyzed cross-coupling reactions are a promising approach.

Palladium and nickel-catalyzed C-H arylation reactions have been successfully applied to various imidazole derivatives. nih.govresearchgate.net These reactions typically involve the direct coupling of the imidazole C-H bond with an aryl halide or another coupling partner. For an electron-deficient imidazole like the target molecule, the acidity of the C4-H bond is expected to be increased, which could facilitate its activation in a catalytic cycle.

A plausible catalytic cycle for the palladium-catalyzed C-H arylation would involve the coordination of the palladium catalyst to the imidazole, followed by C-H bond activation to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, would yield the C4-arylated product and regenerate the active catalyst.

However, the steric hindrance from the adjacent bromo group at C5 and the electronic deactivation of the ring could pose challenges, potentially requiring more active catalyst systems or harsher reaction conditions. Studies on the C-H arylation of imidazoles with electron-withdrawing groups have shown that these substrates can be successfully coupled, although sometimes in lower yields compared to their electron-rich counterparts. researchgate.net

Table 3: Potential C-H Functionalization Reactions at C4

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| C-H Arylation | Pd(OAc)₂ / Ligand (e.g., phosphine) | Aryl halide (Ar-X) | 4-Aryl-5-bromo-2-chloro-1-methyl-1H-imidazole |

| C-H Arylation | Ni(OTf)₂ / Ligand (e.g., dcype) | Aryl halide (Ar-X) | 4-Aryl-5-bromo-2-chloro-1-methyl-1H-imidazole |

| C-H Alkenylation | Ni(OTf)₂ / Ligand (e.g., dcypt) | Alkenyl halide or derivative | 4-Alkenyl-5-bromo-2-chloro-1-methyl-1H-imidazole |

The development of efficient C-H functionalization strategies for this compound would provide a valuable route to novel, highly substituted imidazole derivatives for various applications.

Structural Elucidation and Spectroscopic Analysis of 5 Bromo 2 Chloro 1 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules, including 5-bromo-2-chloro-1-methyl-1H-imidazole. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, the precise arrangement of atoms within the molecule can be determined.

For substituted imidazoles, the position of the substituents significantly influences the chemical shifts of the ring protons and carbons. In the case of this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl group (N-CH₃) and a singlet for the proton at the C4 position of the imidazole (B134444) ring. The electron-withdrawing effects of the bromine and chlorine atoms would shift these signals downfield.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The carbons attached to the electronegative halogen atoms (C2 and C5) would exhibit characteristic chemical shifts. For instance, in a related compound, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the carbon signals appear at δ 141.4, 115.0, 114.3, 113.4, and 33.4 ppm. blogspot.com The signal at 33.4 ppm corresponds to the methyl carbon, while the others represent the imidazole ring carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bromo-methyl-imidazole Derivative Data for 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.05 | s | Imidazole Ring Proton |

| ¹H | 3.66 | s | N-CH₃ |

| ¹³C | 141.4 | - | Imidazole Ring Carbon |

| ¹³C | 115.0 | - | Imidazole Ring Carbon |

| ¹³C | 114.3 | - | Imidazole Ring Carbon |

| ¹³C | 113.4 | - | Imidazole Ring Carbon |

| ¹³C | 33.4 | - | N-CH₃ |

Source: Organic Spectroscopy International blogspot.com

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C-N, C-Cl, and C-Br bonds. The stretching vibrations for the aromatic C-H of the imidazole ring typically appear around 3100 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations usually occur in the 1300-1400 cm⁻¹ range. The presence of the carbon-halogen bonds will also be evident, with C-Cl stretching typically found in the 700-800 cm⁻¹ region and C-Br stretching at lower wavenumbers, generally between 500-600 cm⁻¹. The analysis of FTIR spectra of various plant extracts has demonstrated the capability of this technique to identify key functional groups like hydroxyl, carbonyl, and aliphatic C-H bonds, which is also applicable to the characterization of heterocyclic compounds. biomedscidirect.com

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Type of Vibration |

|---|---|---|

| ~3100 | Aromatic C-H | Stretching |

| 1500-1600 | C=N / C=C | Stretching |

| 1300-1400 | C-N | Stretching |

| 700-800 | C-Cl | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine and chlorine, this molecular ion peak will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern for the molecular ion peak (M, M+2, M+4, etc.), which is a clear indicator of the presence of both bromine and chlorine in the molecule.

Electron impact (EI) ionization often leads to the fragmentation of the molecule. The fragmentation of substituted imidazoles typically involves the loss of small molecules or radicals. researchgate.net For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃), a chlorine atom (•Cl), a bromine atom (•Br), or hydrogen cyanide (HCN) from the imidazole ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. blogspot.com For example, the HRMS-ESI (m/z) for the related [M+H]⁺ ion of 5-bromo-1-methyl-1H-imidazole-4-carbonitrile was calculated as 185.9664 and found to be 185.9660. blogspot.com

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds from mixtures.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. acs.org this compound, being a relatively small molecule, is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities present. gdut.edu.cnscispace.com The retention time in the GC column is a characteristic property that can be used for identification, while the mass spectrum provides definitive structural information. Derivatization may sometimes be employed to increase the volatility and thermal stability of imidazole derivatives for GC analysis. gdut.edu.cn

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including imidazole derivatives. nih.govptfarm.plresearchgate.netptfarm.pl HPLC is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability.

For the analysis of this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com The purity of the compound can be determined by integrating the peak area in the chromatogram. HPLC can also be scaled up for preparative purposes to purify the compound from a reaction mixture. sielc.com Different HPLC methods, including isocratic and gradient elution, can be developed and optimized to achieve the best separation of the target compound from its related substances. nih.govptfarm.pl

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of the bromine, chlorine, and methyl substituents on the imidazole ring. It would also provide details about the intermolecular interactions, such as hydrogen bonding and stacking interactions, that dictate the crystal packing. Studies on related imidazole derivatives, such as 1-methylimidazole (B24206) 3-oxide monohydrate, have successfully used this technique to determine their planar geometry and the nature of their hydrogen-bonding networks in the crystal lattice. nih.govstanford.edu This level of structural detail is invaluable for understanding the physical properties and chemical reactivity of the compound.

Crystal Engineering and Packing Structures of Haloimidazoles

The deliberate design and control of crystal structures, a field known as crystal engineering, relies on a comprehensive understanding of intermolecular interactions. In the case of haloimidazoles, such as this compound, the solid-state architecture is dictated by a subtle interplay of various non-covalent forces. These interactions govern the molecular packing and ultimately determine the macroscopic properties of the crystalline material.

Research on a library of trisubstituted haloimidazoles has demonstrated that the type and position of halogen substituents can dramatically influence crystal morphology. For instance, symmetrically substituted imidazoles often form needle-like crystals, while unsymmetrically substituted ones may exhibit different habits. researchgate.netresearchgate.net The formation of N-H···N hydrogen bond chains is a common motif in imidazoles with an available N-H proton, leading to one-dimensional chains that then pack into a three-dimensional structure. researchgate.net

In the absence of a crystal structure for this compound, we can infer its likely packing characteristics from related compounds. The presence of both bromine and chlorine atoms provides multiple sites for potential halogen bonding. The methyl group at the N1 position precludes the formation of classic N-H···N hydrogen bonds, which means that other interactions will dominate the crystal packing. The packing will likely be influenced by a combination of Br···N, Cl···N, or Br···Cl halogen bonds, as well as π-π stacking of the imidazole rings and weaker C-H···π interactions.

The study of halogen interactions in 2,4,5-tribromoimidazolium salts reveals the prevalence of Br···Br and Br···anion interactions, alongside C-H···Br hydrogen bonds, in directing the crystal packing. mdpi.com Similarly, in halogen-substituted 2-arylbenzimidazoles, the crystal packing is governed by a combination of C–H···π, π···π, and halogen···nitrogen interactions, with the specific interactions depending on the position of the halogen substituent. mdpi.com

To illustrate the structural parameters in related compounds, the following table presents crystallographic data for a representative haloimidazole derivative.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |

| 2-(3-Bromophenyl)-1-phenylbenzimidazole | C₁₉H₁₃BrN₂ | Monoclinic | P2₁/c | a = 8.6166(7) Å, b = 10.1262(8) Å, c = 17.6938(14) Å, β = 98.201(3)° | Halogen···Nitrogen, C-H···π |

Table 1: Crystallographic Data for a Representative Haloaromatic Imidazole Derivative. mdpi.com

The molecular structure and the interplay of these non-covalent interactions are paramount in determining the final three-dimensional architecture of crystalline haloimidazoles. The principles of crystal engineering allow for a rational understanding of these packing motifs and provide a framework for the design of new materials with desired solid-state properties. The investigation into the crystal structure of this compound would provide further insight into the nuanced effects of multiple, different halogen substitutions on the imidazole scaffold.

Computational Chemistry Investigations on 5 Bromo 2 Chloro 1 Methyl 1h Imidazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. nih.govacs.org It is widely applied to predict the electronic structure and reactivity of molecules like 5-bromo-2-chloro-1-methyl-1H-imidazole. By using functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the molecule's properties. nih.govacs.orgdoi.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, DFT calculations are used to find the equilibrium geometry by minimizing the forces on each atom. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov This optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value (Å) | Parameter | Bond Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | C2-Cl | 1.73 | Bond Angle | N1-C2-N3 | 110.5 |

| C5-Br | 1.88 | C2-N3-C4 | 107.0 | ||

| N1-C2 | 1.38 | N3-C4-C5 | 109.5 | ||

| N1-C5 | 1.39 | C4-C5-N1 | 105.0 | ||

| C4-C5 | 1.37 | C5-N1-C2 | 108.0 | ||

| N3-C4 | 1.38 | C5-C4-H | 128.0 |

Note: The data in this table is illustrative and based on typical values for similar halogenated imidazole (B134444) structures calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmalayajournal.org The MEP map uses a color scale to represent different potential values on the electron density surface. For this compound, the MEP surface would indicate regions of negative potential (shown in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Typically, the most negative regions are located around the nitrogen atoms of the imidazole ring due to their high electronegativity and lone pairs of electrons, making them potential sites for protonation and coordination. The areas around the hydrogen atoms of the methyl group and the halogen atoms would exhibit positive or near-neutral potential, indicating electrophilic centers. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic properties of molecules. nih.govnih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. malayajournal.org

For this compound, the HOMO is expected to be localized primarily over the imidazole ring, particularly the C4-C5 double bond and the bromine atom, while the LUMO is likely distributed over the C2 atom and the chloro- and bromo-substituents. The energy gap helps in understanding the charge transfer interactions within the molecule. malayajournal.org

Table 2: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 2.83 |

Note: These values are representative examples derived from DFT calculations on analogous imidazole derivatives.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. nih.gov

Using force fields like CHARMM27, simulations can reveal how the molecule behaves in an aqueous solution, tracking its rotational and vibrational motions and interactions with surrounding water molecules. nih.gov This analysis is critical for understanding the molecule's stability, solvation properties, and how it might orient itself when approaching a receptor site in a biological system.

Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed for this compound. doi.orgnih.gov The calculations yield harmonic vibrational frequencies that correspond to specific molecular motions (stretching, bending, etc.). These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Electronic properties, such as UV-Vis absorption spectra, are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. doi.org

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (methyl) | 3050-2950 |

| C-H stretching (ring) | 3150-3100 |

| C=N stretching | 1550-1480 |

| C-N stretching | 1400-1300 |

| C-Cl stretching | 750-700 |

Note: This table presents typical frequency ranges for the specified bonds, as would be predicted by DFT calculations.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of molecules. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govarxiv.org DFT calculations can provide reliable values for these properties.

Organic molecules with donor-acceptor groups often exhibit strong NLO responses. nih.gov For this compound, the imidazole ring can act as part of a π-conjugated system, and the electron-withdrawing halogen atoms can influence the charge distribution, potentially leading to a significant NLO response. The calculated hyperpolarizability (β) value is often compared to that of a standard NLO material like urea to assess its potential. malayajournal.org

Table 4: Predicted Non-Linear Optical (NLO) Properties

| Parameter | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 1.5 x 10⁻²³ esu |

Note: The data is illustrative and based on theoretical studies of similar heterocyclic compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-Hydroxybenzaldehyde |

In Silico Modeling of Molecular Interactions

In a typical computational investigation, the molecular interactions of a compound like this compound would be explored through several key methodologies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. The output of a docking study includes a docking score or binding energy, which estimates the strength of the interaction, and a detailed visualization of the binding pose. This visualization would reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein's binding site.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of a molecule. This can provide insights into its reactivity, stability, and various spectroscopic properties. In the context of molecular interactions, DFT can be used to calculate properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, thereby predicting sites of potential interaction.

The search for such data for this compound did not yield any specific results. Studies on other substituted imidazoles have demonstrated the utility of these methods. For instance, research on different imidazole derivatives has shown their potential to interact with a variety of biological targets, with computational data providing crucial insights into their structure-activity relationships. However, due to the unique electronic and steric properties imparted by the specific combination of bromo, chloro, and methyl substituents on the imidazole ring of the target compound, direct extrapolation from other derivatives would be speculative and scientifically unsound.

The absence of specific in silico data for this compound highlights a gap in the current scientific literature and presents an opportunity for future research. Such studies would be valuable in elucidating the potential biological activities and molecular interaction profile of this compound.

Applications of 5 Bromo 2 Chloro 1 Methyl 1h Imidazole in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

The utility of 5-bromo-2-chloro-1-methyl-1H-imidazole in organic synthesis stems from the differential reactivity of its carbon-bromine and carbon-chlorine bonds. This feature allows for sequential, site-selective modifications, making it a valuable starting material for more complex molecules.

While direct, published examples of this compound undergoing intramolecular cyclization to form fused heterocyclic systems are not prevalent in preliminary searches, its structure is ideally suited for such applications. The presence of two distinct halogen "handles" allows for its use in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-N bonds. uzh.ch For instance, the C5-bromo position can undergo reactions like Suzuki or Stille coupling to introduce a side chain, which could then participate in a subsequent cyclization reaction involving the C2-chloro position. This stepwise approach is a common strategy for building polycyclic and complex heterocyclic frameworks from dihalogenated precursors. The reactivity of iodo- and bromo-substituted heterocycles in forming such complex structures through various cross-coupling reactions is a well-established principle in synthetic chemistry. nih.gov

The primary value of this compound lies in its capacity to serve as a scaffold for a wide range of imidazole (B134444) derivatives through selective functionalization. The chloro group at the 2-position and the bromo group at the 5-position exhibit different chemical reactivities, enabling chemists to target one site while leaving the other intact for future transformations.

Research has demonstrated a synthetic strategy where the 2-chloro group acts as a protecting or directing group while the 5-position is functionalized. For instance, the C5 position of a 2-chloroimidazole can be lithiated and then quenched with various electrophiles to introduce new substituents. The C5-bromo bond in this compound is similarly susceptible to metal-halogen exchange or direct cross-coupling reactions. The C2-chloro group is generally less reactive in palladium-catalyzed cross-coupling than the C5-bromo group but is more susceptible to nucleophilic aromatic substitution. This differential reactivity is the key to its versatility.

Table 1: Selective Reactions for the Diversification of this compound

| Position | Halogen | Typical Reaction Types | Potential Products |

|---|---|---|---|

| C5 | Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) uzh.chnih.gov | Arylated, alkenylated, or alkynylated imidazoles |

| C5 | Bromo | Metal-halogen exchange (e.g., with n-BuLi) followed by electrophile quench | Alkylated or silylated imidazoles |

| C2 | Chloro | Nucleophilic aromatic substitution (e.g., with amines, alkoxides) | 2-Amino, 2-alkoxy, or 2-aryloxy imidazoles |

| C2 | Chloro | Precursor functionalization for NHC synthesis | Imidazolium (B1220033) salts |

Development of Ligands for Transition Metal Catalysis

The electron-rich nature of the imidazole ring makes it an excellent building block for ligands used in transition metal catalysis. These ligands can stabilize metal centers and modulate their catalytic activity and selectivity.

N-Heterocyclic carbenes (NHCs) are a class of carbon-based ligands that have revolutionized transition metal catalysis due to their strong σ-donating properties and steric tunability. Imidazolium salts are the direct, air-stable precursors to these NHC ligands. This compound is a valuable starting material for creating specialized NHC ligand precursors. The synthesis typically involves nucleophilic substitution of the 2-chloro group with an amine, followed by N-alkylation or N-arylation of the second ring nitrogen to generate the imidazolium salt.

Furthermore, the imidazole framework allows for different types of NHCs. "Normal" NHCs bind to a metal through the C2 carbon. However, "abnormal" NHCs (aNHCs), which bind through the C4 or C5 position, have also been developed and are known to be even stronger electron-donating ligands. The bromine at the C5 position of the starting material provides a synthetic handle that could be used to develop scaffolds for these more advanced aNHC ligands, further expanding its utility in catalyst development.

Table 2: Potential NHC Ligand Precursors from this compound

| Precursor Type | Synthetic Step | Resulting Structure (Generic) | Potential Application |

|---|

Material Science Applications

The unique electronic and structural properties of imidazoles and their derivatives, such as imidazolium salts, make them attractive components for advanced materials.

Imidazole-containing polymers are a class of materials with diverse applications, including as polyelectrolytes, ion-conductive membranes, and bioactive materials. The imidazole ring can be incorporated either into the polymer backbone or as a pendant group, and its ability to participate in hydrogen bonding or, in its quaternized imidazolium form, electrostatic interactions, defines the material's properties.

This compound provides two reactive sites that can be leveraged for polymerization. For example, the C5-bromo group can be converted into a polymerizable functional group, such as a vinyl or acetylene (B1199291) group, via a Heck or Sonogashira cross-coupling reaction, respectively. The resulting monomer can then be polymerized to form a polymer with pendant imidazole units. These units can be subsequently quaternized to create poly(imidazolium ionic liquid)s, which are materials of significant interest for applications in catalysis, CO₂ capture, and as antimicrobial surfaces.

Table 3: Potential Material Science Applications Based on Imidazole-Containing Polymers

| Polymer Type | Method of Incorporation | Key Property | Potential Application |

|---|---|---|---|

| Poly(imidazolium ionic liquid)s | Polymerization of a vinyl- or acetylenyl-imidazole monomer derived from the starting material, followed by quaternization. | High ionic conductivity, thermal stability | Solid polymer electrolytes, gas separation membranes, catalyst supports |

| Functionalized Polymer Surfaces | Grafting of the imidazole monomer onto a surface followed by polymerization. | Tunable surface chemistry, antimicrobial activity (as imidazolium). | Antimicrobial coatings, functionalized chromatographic media |

| Cross-linked Networks | Use of a di-functionalized imidazole derivative (functionalized at both C2 and C5) as a cross-linking agent. | Mechanical strength, thermal resistance | Thermosetting resins, hydrogels |

Coordination Chemistry in Material Design

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. This property is fundamental to the design of various functional materials, including metal-organic frameworks (MOFs), coordination polymers, and catalysts. The presence of halogen atoms (bromine and chlorine) and a methyl group on the imidazole ring of this compound can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and properties of the resulting metal complexes.

Detailed Research Findings:

While direct studies on the coordination chemistry of this compound are not extensively documented, research on related substituted imidazoles provides significant insights. For instance, the coordination of imidazole derivatives to metal centers is a key strategy in creating novel materials with tailored magnetic, optical, and catalytic properties. The halogen substituents can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of coordination complexes into specific supramolecular architectures. This is a crucial aspect in the design of crystalline materials with desired topologies and functions.

The synthesis of coordination compounds with ligands such as 2-methylimidazole (B133640) and other substituted imidazoles has been reported to result in complexes with interesting structural and electronic properties. These complexes can serve as precursors for advanced materials. For example, the thermal decomposition of such complexes can yield well-defined metal or metal oxide nanoparticles embedded in a nitrogen-doped carbon matrix, which are materials with potential applications in catalysis and energy storage.

Although specific data tables for coordination complexes of this compound are not available, the table below lists related imidazole ligands and the types of coordination structures they form, illustrating the potential of the title compound in this field.

| Imidazole Ligand | Metal Ion(s) | Resulting Material Type | Potential Application |

| 2-Methylimidazole | Zn(II), Co(II) | Zeolitic Imidazolate Frameworks (ZIFs) | Gas storage, catalysis |

| 1-Methylimidazole (B24206) | Various transition metals | Coordination Polymers | Magnetic materials, sensors |

| Halogenated Imidazoles | Various transition metals | Supramolecular Assemblies | Crystal engineering, functional materials |

Piezoelectric and Ferroelectric Crystal Research

The search for new piezoelectric and ferroelectric materials is a significant area of materials science research, driven by their applications in sensors, actuators, and data storage devices. Organic ferroelectrics, in particular, are of interest due to their potential for being lightweight, flexible, and environmentally friendly compared to their inorganic counterparts.

Detailed Research Findings:

Research has shown that many imidazole-based compounds exhibit ferroelectric properties. researchgate.netu-tokyo.ac.jp The mechanism often involves proton tautomerism within hydrogen-bonded chains of imidazole molecules, leading to a switchable spontaneous polarization. nih.gov The substitution pattern on the imidazole ring plays a critical role in the crystal packing and the resulting ferroelectric or piezoelectric behavior.

Halogenated imidazoles have been a particular focus of research in this area. The introduction of halogen atoms can influence the crystal symmetry and the strength of intermolecular interactions, such as hydrogen and halogen bonds, which are crucial for establishing the long-range polar order required for ferroelectricity. Studies on trisubstituted haloimidazoles have demonstrated both ferroelectric and piezoelectric properties. researchgate.net

While there are no specific reports detailing the piezoelectric or ferroelectric properties of this compound, its molecular structure is conducive to the formation of polar crystalline phases. The presence of both bromo and chloro substituents, along with the methyl group, could lead to a non-centrosymmetric crystal packing, which is a prerequisite for piezoelectricity and ferroelectricity. Further experimental studies, including crystal growth, structural characterization, and electrical property measurements, would be necessary to determine the potential of this specific compound in these applications.

The table below summarizes the ferroelectric properties of some related imidazole derivatives, highlighting the potential for discovering such properties in this compound.

| Imidazole Derivative | Crystal System | Spontaneous Polarization (P_s) | Coercive Field (E_c) |

| 2-Methylbenzimidazole | Tetragonal | ~5 µC/cm² | ~20 kV/cm |

| 5,6-Dichloro-2-methylbenzimidazole | Orthorhombic | ~6 µC/cm² | ~40 kV/cm |

| Imidazolium Perchlorate | Trigonal | ~8 µC/cm² | ~15 kV/cm |

Exploration of Molecular Interactions of 5 Bromo 2 Chloro 1 Methyl 1h Imidazole Motifs in Chemical Biology

Investigation of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.orgacs.org This interaction has emerged as a significant force in molecular recognition and crystal engineering. rsc.org In the case of 5-bromo-2-chloro-1-methyl-1H-imidazole, both the bromine and chlorine atoms have the potential to engage in halogen bonding. The electron-withdrawing nature of the imidazole (B134444) ring, further enhanced by the methyl group at the N1 position, can create a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atoms, making them effective halogen bond donors. acs.org

Research into halogenated compounds demonstrates their utility in creating specific and directional interactions, which are crucial for the assembly of functional systems in materials and biological sciences. medtigo.comrsc.org For instance, halogenated heterocycles, including haloimidazoles, are known to form halogen bonds that can influence molecular assembly and recognition processes. acs.org While specific studies on the halogen bonding of this compound are not extensively documented in publicly available literature, the principles of halogen bonding suggest that the bromine atom, being larger and more polarizable than chlorine, would be the more potent halogen bond donor. acs.org These interactions are critical in the binding of ligands to biological macromolecules, where the halogen bond can contribute to the affinity and selectivity of a compound for its target. medtigo.com

Table 1: Potential Halogen Bond Interactions of this compound

| Interacting Atom on Ligand | Potential Halogen Bond Acceptor in Biological Systems |

| Bromine (at C5) | Carbonyl oxygen (peptide backbone), phosphate (B84403) oxygen (DNA/RNA), sulfur (methionine), nitrogen (histidine) |

| Chlorine (at C2) | Carbonyl oxygen (peptide backbone), phosphate oxygen (DNA/RNA) |

This table is illustrative and based on the general principles of halogen bonding. medtigo.comacs.org

Coordination with Metal Ions in Biological Contexts

The imidazole moiety is a well-established ligand for a variety of metal ions in biological systems, most notably through the histidine residue in proteins. ajol.infonih.gov The nitrogen atoms of the imidazole ring can act as Lewis bases, coordinating with metal ions to form stable complexes. ajol.info In this compound, the N3 nitrogen atom is available for coordination, as the N1 position is occupied by a methyl group.

The coordination of imidazole derivatives with metal ions such as zinc, copper, and technetium has been studied, revealing the formation of complexes with diverse geometries and potential biological activities. researchgate.netmdpi.comnih.gov For example, zinc complexes with indole-imidazole hybrid ligands have been synthesized and characterized, showing that the imidazole ring effectively coordinates with the Zn(II) ion. nih.gov Similarly, technetium complexes with imidazole and methylimidazole ligands have been prepared, demonstrating the versatility of the imidazole scaffold in coordination chemistry. mdpi.com

While direct experimental data on the metal complexes of this compound is limited, it is anticipated that this compound would form coordination complexes with biologically relevant metal ions. The electronic properties of the imidazole ring, modulated by the bromo and chloro substituents, would influence the stability and reactivity of the resulting metal complexes. These complexes could have applications in diagnostics or as therapeutic agents, leveraging the intrinsic properties of both the metal ion and the imidazole ligand. nih.gov

Research into Mechanistic Aspects of Enzyme-Ligand Interactions

The imidazole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. acs.org Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in various diseases, including cancer. acs.org The specific substitutions on the imidazole ring of this compound could allow for tailored interactions within the active site of an enzyme.

Studies on related halogenated nitroisoxazole derivatives have shown that halogen substituents can modulate trypanocidal activity by altering the physicochemical properties of the molecules and their interactions with enzymes like cruzipain. mdpi.com Although mechanistic studies specifically on this compound are not widely reported, the principles of structure-based drug design suggest that this compound could be investigated as a potential inhibitor of various enzymes, with its substituents providing a basis for achieving selectivity and potency.

Interference with Cellular Pathways at a Molecular Level

Small molecules that can modulate cellular pathways are of great interest in chemical biology and drug discovery. nih.gov Imidazole-based compounds have been shown to exhibit a wide range of biological activities, including anticancer effects, by interfering with various cellular processes. nih.gov The molecular basis for this interference often lies in the ability of these compounds to interact with specific biomolecules, such as proteins or nucleic acids, thereby modulating their function.

For instance, imidazole-containing oligopeptides have been designed to bind to the minor groove of DNA, demonstrating that the imidazole ring can be used to alter sequence specificity compared to related natural products. nih.gov This suggests that a molecule like this compound could potentially interact with DNA, although specific studies are needed to confirm this.

Furthermore, imidazole derivatives have been developed as anticancer agents that can induce apoptosis (programmed cell death) in cancer cells. nih.gov The mechanism often involves the inhibition of key signaling pathways necessary for cell survival and proliferation. The specific substitution pattern of this compound, with its combination of halogens and a methyl group, provides a unique chemical entity whose effects on cellular pathways would be a subject for empirical investigation.

Supramolecular Chemistry and Imidazole Complexes in Research Probes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The imidazole ring is a valuable building block in supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions. nih.gov These interactions can be harnessed to construct complex, self-assembled structures with specific functions.

Imidazole-based supramolecular complexes have been explored for various applications, including as sensors and research probes. nih.gov For example, fluorescent probes based on imidazole scaffolds have been developed for the detection of specific analytes. rsc.org The photophysical properties of these probes can be tuned by altering the substituents on the imidazole ring.

While there is no specific mention in the searched literature of this compound being used in supramolecular assemblies or as a research probe, its structure suggests potential in this area. The presence of halogen bond donors (bromine and chlorine) and a hydrophobic methyl group, combined with the coordinating ability of the imidazole nitrogen, could be exploited in the design of new supramolecular structures or functional probes for biological imaging or sensing applications. nih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-1-methyl-1H-imidazole, and how can reaction conditions be tailored to improve yield?

The synthesis of halogenated imidazoles typically involves cyclization or halogenation of pre-functionalized precursors. For example:

- Cyclocondensation : Reacting α-bromo/chloro ketones with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the imidazole core. Substituted bromo/chloro groups are introduced via post-synthetic halogenation using agents like N-bromosuccinimide (NBS) or SOCl₂ .

- Optimization : Yield improvements (e.g., 73–86% in related compounds) require controlled temperature (50–80°C), inert atmospheres, and stoichiometric excess of halogenating agents. Microwave-assisted synthesis may reduce side reactions .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be used to confirm the structure of this compound?

- ¹H NMR : The methyl group (1-methyl) appears as a singlet at δ 2.64–2.70 ppm. Aromatic protons resonate between δ 7.45–8.35 ppm, with splitting patterns indicating substitution positions .

- FTIR : Key peaks include C-Br (590–600 cm⁻¹), C-Cl (745–767 cm⁻¹), and C=N (1611–1617 cm⁻¹) stretching vibrations .

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 215–231) confirm the molecular weight, with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What stability challenges arise during storage of halogenated imidazoles, and how can they be mitigated?

- Hydrolysis : Bromo/chloro substituents are susceptible to hydrolysis in humid conditions. Store under anhydrous environments (e.g., desiccators with silica gel) at –20°C .

- Light Sensitivity : UV light can degrade the imidazole ring. Use amber glassware and minimize exposure .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets like EGFR?

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions. The compound’s halogen atoms form hydrophobic contacts with EGFR’s ATP-binding pocket (e.g., Leu694, Val702).

- Validation : Compare docking scores (e.g., –8.5 to –9.2 kcal/mol) with known inhibitors like gefitinib. MD simulations (100 ns) assess binding stability .

Q. What contradictions exist in the literature regarding the cytotoxicity of halogenated imidazoles, and how can researchers resolve them?

- Discrepancies : Some studies report IC₅₀ values <10 µM (e.g., against HeLa cells), while others show lower potency (>50 µM). These may stem from assay variability (MTT vs. SRB) or impurities in synthesized batches .

- Resolution : Standardize protocols (e.g., identical cell lines, incubation times) and validate purity via HPLC (>95%) before testing .

Q. How do substituent positions (e.g., bromo at C5 vs. C4) influence the reactivity and pharmacological profile of 1-methylimidazole derivatives?

- Reactivity : Bromine at C5 enhances electrophilic aromatic substitution (e.g., Suzuki coupling) due to steric accessibility. C4 substitution may hinder reactivity .

- Pharmacology : C5-Br improves membrane permeability (logP ≈ 2.8) compared to C4-Br (logP ≈ 2.3), enhancing cellular uptake in vitro .

Q. What strategies are effective in analyzing ADMET properties of this compound for drug discovery?

- In Silico Tools : SwissADME predicts moderate bioavailability (TPSA ≈ 45 Ų, logP ≈ 2.5). ProTox-II flags hepatotoxicity risk (LD₅₀ ≈ 300 mg/kg) due to bromine .

- Experimental Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic half-life (t₁/₂ ≈ 60 mins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.